2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
CAS No.: 303787-78-2
Cat. No.: VC21441850
Molecular Formula: C30H32N4O5S
Molecular Weight: 560.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303787-78-2 |
|---|---|
| Molecular Formula | C30H32N4O5S |
| Molecular Weight | 560.7g/mol |
| IUPAC Name | 2-[2-[4-(4-piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C30H32N4O5S/c35-28(23-10-12-24(13-11-23)40(38,39)33-14-2-1-3-15-33)32-19-16-31(17-20-32)18-21-34-29(36)25-8-4-6-22-7-5-9-26(27(22)25)30(34)37/h4-13H,1-3,14-21H2 |
| Standard InChI Key | DFOSWWAVLWHXHL-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Introduction
Chemical Identity and Structure
Chemical Identification Data
| Parameter | Information |
|---|---|
| CAS Registry Number | 303787-78-2 |
| Molecular Formula | C30H32N4O5S |
| Molecular Weight | 560.7 g/mol |
| IUPAC Name | 2-[2-[4-(4-piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C30H32N4O5S/c35-28(23-10-12-24(13-11-23)40(38,39)33-14-2-1-3-15-33)32-19-16-31(17-20-32)18-21-34-29(36)25-8-4-6-22-7-5-9-26(27(22)25)30(34)37/h4-13H,1-3,14-21H2 |
| Standard InChIKey | DFOSWWAVLWHXHL-UHFFFAOYSA-N |
| PubChem Compound ID | 2860178 |
The compound is registered in multiple chemical databases and has been assigned the unique CAS number 303787-78-2, enabling researchers to access standardized information about its properties and structure .
Structural Features
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
This complex structure includes:
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A benzo[de]isoquinoline-1,3-dione moiety that constitutes the core aromatic system
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A piperazine ring connected via an ethyl linker to the benzo[de]isoquinoline unit
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A benzoyl group attached to the piperazine ring
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A piperidin-1-ylsulfonyl group attached to the benzene ring
The spatial arrangement of these structural components is critical for the compound's interactions with potential biological targets and influences its physical and chemical properties. The presence of multiple nitrogen atoms and the sulfonyl group create potential sites for hydrogen bonding and other non-covalent interactions that may be relevant for molecular recognition events.
Physicochemical Properties
Physical State and Stability
2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is typically available as a solid powder at standard temperature and pressure. The compound is designed for research applications and is typically handled with appropriate precautions in laboratory settings.
Solubility and Related Properties
While specific solubility data is limited in the available search results, compounds with similar structural features typically exhibit moderate to low solubility in water due to their relatively high molecular weight and the presence of multiple aromatic rings. Such compounds often show improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or mixtures of water with miscible organic solvents. The presence of the piperazine and piperidine rings may contribute some degree of water solubility due to the basic nitrogen atoms that can form hydrogen bonds with water molecules.
Spectroscopic Properties
The complex structure of this compound gives rise to characteristic spectroscopic properties that are valuable for its identification and purity assessment. The benzo[de]isoquinoline-1,3-dione moiety typically exhibits characteristic absorption in UV-visible spectroscopy, while the various functional groups contribute to distinctive bands in infrared spectroscopy. Nuclear magnetic resonance (NMR) spectroscopy would reveal signals corresponding to the various proton and carbon environments within the molecule, providing a powerful tool for structure confirmation.
Synthesis Methods
General Synthetic Approach
The synthesis of 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. A general synthetic strategy would likely include:
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Preparation of the benzo[de]isoquinoline-1,3-dione core structure
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Functionalization with an ethyl linker
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Coupling with a piperazine derivative
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Introduction of the benzoyl group with the piperidin-1-ylsulfonyl functionality
Each of these steps requires careful control of reaction conditions, purification procedures, and characterization of intermediates to ensure the quality of the final product.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multiple spectroscopic techniques. These analytical methods provide complementary information about the compound's structure and purity.
Table 2: Spectroscopic Methods for Compound Characterization
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment through 1H and 13C spectra |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern analysis |
| Infrared Spectroscopy (IR) | Functional group identification (C=O, S=O, aromatic systems) |
| UV-Visible Spectroscopy | Chromophore characterization, purity assessment |
| X-ray Crystallography | Definitive three-dimensional structure (if crystalline) |
Chromatographic Methods
Chromatographic techniques play a crucial role in both the purification and analysis of this compound. High-performance liquid chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) can provide information about the compound's purity, while also serving as a preparative technique for obtaining high-purity material. Thin-layer chromatography (TLC) can be used for rapid monitoring of reactions during synthesis.
| Structural Feature | Potential Research Interest |
|---|---|
| Benzo[de]isoquinoline-1,3-dione | DNA intercalation studies, fluorescence applications |
| Piperazine ring | CNS-active compound research, antimicrobial studies |
| Sulfonyl functionality | Enzyme inhibition studies, protease targeting |
| Multiple aromatic rings | Protein-binding investigations, medicinal chemistry |
It is important to emphasize that these potential applications are speculative and based on structural similarities to other compounds with known activities. Specific biological activities of 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione would need to be determined through targeted experimental studies.
Structure-Activity Relationships
The structural resemblance between 2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione and the related compound 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 325694-89-1) provides an opportunity to explore structure-activity relationships . The key structural difference lies in the substitution of the piperidin-1-ylsulfonylbenzoyl group with a 4-chlorophenylsulfonyl group.
Comparative studies of these related compounds could provide valuable insights into:
Such structure-activity relationship studies are fundamental to rational drug design and the development of compounds with optimized properties for specific applications.
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